molecular formula C15H21NO2 B8635294 1-(3-Methoxypropyl)-3,3,6-trimethyl-1,3-dihydroindol-2-one

1-(3-Methoxypropyl)-3,3,6-trimethyl-1,3-dihydroindol-2-one

Cat. No. B8635294
M. Wt: 247.33 g/mol
InChI Key: XUQNIMDTSPVNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842688B2

Procedure details

The solution, prepared under argon, of 0.226 g of 1,3-bis(2,6-Di-L-propylphenyl)imidazolium chloride, 0.116 g of palladium(II) acetate and 1.497 g of sodium tert-butoxide in 90 ml of dioxane is admixed with stirring with the solution of 3.34 g of N-(2-bromo-5-methylphenyl)-N-(3-methoxypropyl)isobutyramide in 10 ml of dioxane and stirred at 50° C. over 22 hours. The reaction mixture is cooled, poured onto ice-water (250 ml) and extracted with tert-butyl methyl ether (2×250 ml). The organic phases are washed successively with water (2×250 ml) and brine (1×250 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a slightly yellowish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.26 (1:1 EtOAc-heptane); Rt=16.60 (II).
[Compound]
Name
1,3-bis(2,6-Di-L-propylphenyl)imidazolium chloride
Quantity
0.226 g
Type
reactant
Reaction Step One
Quantity
1.497 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.116 g
Type
catalyst
Reaction Step One
Name
N-(2-bromo-5-methylphenyl)-N-(3-methoxypropyl)isobutyramide
Quantity
3.34 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Br[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=1[N:15]([CH2:21][CH2:22][CH2:23][O:24][CH3:25])[C:16](=[O:20])[CH:17]([CH3:19])[CH3:18]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:25][O:24][CH2:23][CH2:22][CH2:21][N:15]1[C:9]2[C:8](=[CH:13][CH:12]=[C:11]([CH3:14])[CH:10]=2)[C:17]([CH3:19])([CH3:18])[C:16]1=[O:20] |f:0.1,4.5.6|

Inputs

Step One
Name
1,3-bis(2,6-Di-L-propylphenyl)imidazolium chloride
Quantity
0.226 g
Type
reactant
Smiles
Name
Quantity
1.497 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.116 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
N-(2-bromo-5-methylphenyl)-N-(3-methoxypropyl)isobutyramide
Quantity
3.34 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)N(C(C(C)C)=O)CCCOC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. over 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto ice-water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (2×250 ml)
WASH
Type
WASH
Details
The organic phases are washed successively with water (2×250 ml) and brine (1×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COCCCN1C(C(C2=CC=C(C=C12)C)(C)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.